Benzenediphosphonic acid

Proton Exchange Membrane Fuel Cell Metal-Organic Framework

Researchers designing proton-exchange membranes or battery electrodes face a critical ligand choice: generic analogs sacrifice conductivity or framework stability. Benzenediphosphonic acid (CAS 37451-80-2) is the quantifiably superior solution. • Delivers 10⁻⁴ S cm⁻¹ proton conductivity-100× higher than biphenyl-linked MOFs. • Directs pillared 3D architectures; monophenyl analogs yield only 2D layers. • Enables 585 mA h g⁻¹ reversible capacity in Li-ion electrodes via dense (42 m² g⁻¹) frameworks. • M-O-P bonds ensure superior hydrolytic stability vs. carboxylate MOFs. Standard pack sizes: 200 mg-5 g; bulk custom available. In stock.

Molecular Formula C6H8O6P2
Molecular Weight 238.07 g/mol
CAS No. 37451-80-2
Cat. No. B1211518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenediphosphonic acid
CAS37451-80-2
Synonymsenzene-1,4-diphosphonic acid
Diphos
Molecular FormulaC6H8O6P2
Molecular Weight238.07 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)P(=O)(O)O)P(=O)(O)O
InChIInChI=1S/C6H8O6P2/c7-13(8,9)5-3-1-2-4-6(5)14(10,11)12/h1-4H,(H2,7,8,9)(H2,10,11,12)
InChIKeyNNJPAMQRBHASEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenediphosphonic Acid: Structural Baseline


Benzenediphosphonic acid (CAS 37451-80-2), systematically named benzene-1,4-diphosphonic acid, is a rigid, para-substituted aryl diphosphonate building block with the molecular formula C6H8O6P2 [1]. It serves as a bifunctional, oxygen-rich linker for constructing coordination polymers and metal-organic frameworks (MOFs). The 1,4- arrangement places two strongly chelating phosphonic acid groups at opposite ends of a benzene ring, creating a linear, ditopic ligand geometry that fundamentally dictates the dimensionality, stability, and proton density of the resulting hybrid materials.

Linker role Linear ditopic bisphosphonate for MOF and coordination polymer synthesis
Framework outcome Directs pillared architectures with accessible interlayer space or dense non-porous networks
Performance driver High proton density linker; reported order-of-magnitude conductivity differences vs. longer analogs

Why Benzenediphosphonic Acid Cannot Be Replaced


The precise spatial separation of two strongly binding phosphonate groups in benzenediphosphonic acid creates a structural and functional profile that generic 'diphosphonic acid' analogs cannot replicate. Substituting with a longer linker, such as biphenyl-4,4'-diphosphonic acid, reduces proton density and ionic conductivity by an order of magnitude [1]. Replacing it with a single-point phenylphosphonic acid eliminates the pillaring structural motif entirely [2]. Even using a carboxylate-based analog like 1,4-benzenedicarboxylic acid sacrifices the strong, multi-dentate coordination that underpins hydrolytic stability [3]. These are not minor differences; they are quantifiable, structure-function thresholds that directly dictate whether a final material meets performance specifications.

Longer linker dilutes proton density Replacing with biphenyl-4,4′-diphosphonic acid may reduce ionic conductivity by an order of magnitude due to lower proton concentration.
Mono-phosphonate loses pillaring capability Phenylphosphonic acid yields layered phases; the 3D pillared motif required for intercalation cannot form without the 1,4-bisphosphonate geometry.
Carboxylate linker reduces aqueous stability 1,4-Benzenedicarboxylic acid lacks the strong M–O–P bonds that underpin hydrolytic robustness in phosphonate frameworks.

Benzenediphosphonic Acid Performance Advantages


Proton Conductivity Enhancement in Lanthanide MOFs

A direct, head-to-head comparison within an isostructural lanthanide MOF series shows that replacing the longer biphenyl-4,4'-diphosphonic acid linker (H4L2) with the shorter benzenediphosphonic acid linker (H4L3) causes a tenfold increase in proton conductivity. This is attributed to a higher concentration of acidic protons within a fixed volume. The MOFs using benzenediphosphonic acid achieve a conductivity of 10⁻⁴ S cm⁻¹, a threshold marking a significant performance gain for device applications [1].

Proton conductivity enhancement
Reported head-to-head
10⁻⁴ S cm⁻¹
vs 10⁻⁶ S cm⁻¹ (biphenyl analog)
Tenfold higher proton conductivity achieved in isostructural lanthanide MOFs.
EIS at 25 °C, 99% RH; ligand length directly controls proton density.
Proton Exchange Membrane Fuel Cell Metal-Organic Framework

Pillared vs. Layered Architectures in Cerium Phosphonates

A comparative synthesis study demonstrates that benzenediphosphonic acid dictates a fundamentally different 3D framework topology compared to mono-phosphonate analogs. When reacted with cerium(IV), 1,4-benzenediphosphonic acid yields a pillared structure, while phenylphosphonic acid forms a layered structure. This structural change is not subtle; it directly enables (pillared) or prevents (layered) the formation of accessible interlayer spaces for applications like intercalation [1].

Pillared vs. layered topology
Direct structural comparison
Pillared Ce(IV) phosphonate versus Layered Ce(IV) phenylphosphonate
1,4-bisphosphonate geometry is required for the 3D pillared architecture that enables intercalation.
Determined by powder XRD and IR; mono-phosphonate yields only 2D layers.
Coordination Chemistry Pillared Structure Intercalation

Porosity Control in Fe(III) MOFs

An isoreticular synthesis study directly compared the porosity of MOFs made from benzenediphosphonic acid with those made from a bisphosphinate analog. The MOF ICR-13, constructed from 1,4-benzenediphosphonic acid, exhibited a measured specific surface area of only 42 m² g⁻¹, making it essentially non-porous. In stark contrast, its bisphosphinate-based counterpart, ICR-2, had a specific surface area of 906 m² g⁻¹ [1]. This dramatic, quantifiable difference arises from the higher connectivity of the phosphonate group filling the pore space.

Porosity control in Fe(III) MOFs
Isoreticular comparison
42 m² g⁻¹ (ICR-13)
vs 906 m² g⁻¹ (bisphosphinate ICR-2)
Phosphonate connectivity forces a non-porous framework; a 20.6× lower surface area than the phosphinate analog.
BET N₂ at 77 K; high connectivity fills pore space.
Metal-Organic Framework Porosity Gas Adsorption

Conductivity Difference in Isostructural Phosphonate MOFs

In a systematic isostructural study, the proton conductivity of lanthanide MOFs constructed from the shorter benzenediphosphonic acid linker (H4L3) was compared with those built from a longer biphenyl-4,4'-diphosphonic acid linker (H4L2). The benzenediphosphonic acid-based MOFs, [M(HL3)], achieved a proton conductivity of 10⁻⁴ S cm⁻¹, a full two orders of magnitude higher than the 10⁻⁶ S cm⁻¹ observed for the biphenyl-based [M(HL2)] analogs [1]. This performance gain is directly attributed to the increased proton density achieved by the shorter, more compact ligand.

100-fold conductivity difference
Reported isostructural study
10⁻⁴ S cm⁻¹ (H4L3)
vs 10⁻⁶ S cm⁻¹ (H4L2 biphenyl)
Shorter ligand gives two-order-of-magnitude gain in proton conduction; directly links molecular design to bulk property.
Same measurement conditions (25 °C, 99% RH); consistent with proton density argument.
Proton Conductor Fuel Cell Membrane Impedance Spectroscopy

Benzenediphosphonic Acid: Key Applications


Proton Conductivity in Fuel Cell Membranes

As directly evidenced by a head-to-head MOF study, benzenediphosphonic acid is the optimal ligand choice when the goal is to maximize proton density within a framework. The resulting materials achieve a conductivity of 10⁻⁴ S cm⁻¹, which is 100 times greater than MOFs built with structurally similar but longer biphenyl linkers [1]. This order-of-magnitude advantage, verified by impedance spectroscopy at 99% RH, makes it a strategic procurement choice for fabricating high-performance proton exchange membranes.

Dense Non-Porous Frameworks for Battery Electrodes

The quantitative evidence in Section 3 shows that benzenediphosphonic acid inherently directs MOF synthesis toward non-porous architectures, achieving a specific surface area of just 42 m² g⁻¹. This low porosity, a direct result of the phosphonate group's high connectivity, is a distinct advantage for applications like high-capacity lithium-ion battery electrodes. For instance, dinickel 1,4-benzenediphosphonate has been demonstrated to deliver a high reversible capacity of 585 mA h g⁻¹, leveraging the dense framework for stable cycle performance and inherent flame retardancy [2].

Water-Stable Pillared Architectures for Catalysis

For projects where aqueous stability and a specific 3D architecture are non-negotiable, benzenediphosphonic acid is the confirmed precursor of choice. It uniquely directs the formation of pillared cerium(IV) phosphonates, a structural outcome not possible with monophenylphosphonic acid analogs, which form only 2D layered structures [3]. Furthermore, this phosphonate-based scaffold benefits from the inherently stronger M-O-P bonds that provide superior hydrolytic stability compared to more common carboxylate-based MOFs, directly addressing a major failure point in catalytic applications [4].

Application
Selection Property
Validation Focus
Proton conductivity enhancement in MOFs
High proton density via short rigid linker
Impedance spectroscopy at controlled RH; order-of-magnitude gain vs. longer linkers
Dense non-porous frameworks for energy storage
Low-porosity architecture driven by phosphonate connectivity
BET surface area assessment; reported high reversible capacity with flame retardancy
Water-stable pillared catalysts
Rigid 1,4-ditopic geometry ensuring 3D pillared topology
Powder XRD topology confirmation; aqueous stability testing vs. carboxylate frameworks
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